

FTIR Spectroscopic Characterization of Azepane-1-carboxamide Functional Groups

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Compound of Interest

Compound Name: Azepane-1-carboxamide

CAS No.: 67651-47-2

Cat. No.: B1599105

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A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

Azepane-1-carboxamide (also known as 1-carbamoylazepane) represents a critical structural motif in medicinal chemistry, serving as a core scaffold for soluble epoxide hydrolase (sEH) inhibitors and various CNS-active agents. While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, Fourier Transform Infrared (FTIR) spectroscopy is the superior modality for characterizing the solid-state behavior, hydrogen-bonding networks, and polymorphic stability of the carboxamide functionality.

This guide provides an in-depth characterization protocol for **Azepane-1-carboxamide**, distinguishing its unique urea-like vibrational modes from standard amides and validating its spectral fingerprint against alternative analytical techniques.

Structural Context & Vibrational Logic

To accurately interpret the FTIR spectrum, one must first deconstruct the molecule into its vibrational oscillators. **Azepane-1-carboxamide** is chemically an unsymmetrical urea (

), formed by the fusion of a seven-membered azepane ring and a primary carboxamide group.

The Vibrational Oscillator Model

- The Urea Linkage (

) : Unlike a simple amide, the carbonyl carbon is flanked by two nitrogen atoms. This increases the resonance character of the C=O bond, typically lowering the stretching frequency compared to ketones but complicating the "Amide II" region due to coupling between

bending and

stretching.

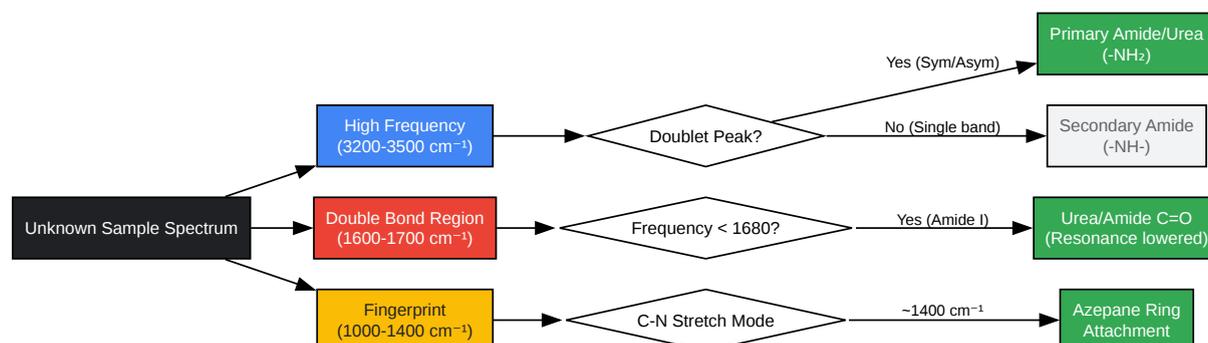
- The Azepane Ring: The saturated 7-membered ring introduces conformational flexibility. Its spectral contribution is dominated by aliphatic

stretching (

) and methylene scissoring/wagging modes, which serve as an internal intensity standard against the polar carboxamide bands.

Diagram: Spectral Assignment Logic

The following decision tree illustrates the logic flow for assigning bands in this specific molecule, differentiating it from simple secondary amides.



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Figure 1: Logic flow for distinguishing **Azepane-1-carboxamide** from secondary amides based on spectral features.

Comparative Analysis: FTIR vs. Alternatives

While NMR is the gold standard for solution-state structure proof, it fails to capture the intermolecular interactions critical for drug formulation. FTIR bridges this gap.

Feature	FTIR (ATR)	¹ H NMR (DMSO-d6)	Raman Spectroscopy
Primary Utility	Solid-state form, H-bonding, Polymorphism	Connectivity, Purity, Solvation	Crystal lattice modes, Non-polar bonds
Sample State	Solid (Neat) or Solution	Solution only	Solid or Solution
Differentiation	Excellent: Distinguishes crystalline vs. amorphous forms via peak narrowing.	Poor: Rapid exchange of NH protons often obscures H-bonding details.	Good: Complementary; better for Azepane ring "breathing" modes.
Time to Result	< 1 minute	15-30 minutes	< 2 minutes
Key Limitation	Water vapor interference (requires purge)	Solvent peaks may overlap	Fluorescence interference

Why FTIR for **Azepane-1-carboxamide**? The urea moiety is a strong hydrogen bond donor and acceptor. In drug development, the "Amide I" band shift in FTIR is the most sensitive metric for monitoring the stability of the amorphous solid dispersion (ASD) of this compound, a capability NMR lacks.

Detailed Spectral Assignment

The following assignments are derived from the characteristic group frequencies of 1,1-disubstituted ureas and cyclic amines.

Table 1: Diagnostic Bands for Azepane-1-carboxamide

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Intensity	Notes
Primary Amide (-NH ₂)	N-H Asymmetric Stretch	3400 - 3450	Medium	Distinctive doublet feature (higher freq).
Primary Amide (-NH ₂)	N-H Symmetric Stretch	3300 - 3350	Medium	Distinctive doublet feature (lower freq).
Azepane Ring	C-H Stretching	2850 - 2950	Strong	Overlap of symmetric/asymmetric CH ₂ modes.
Urea Carbonyl	C=O[1] Stretch (Amide I)	1630 - 1660	Very Strong	The "Money Band." Lower than typical ketones due to urea resonance. Broadens if amorphous.
Primary Amide	NH ₂ Scissoring (Amide II)	1580 - 1620	Strong	Often appears as a shoulder on the carbonyl band.
Azepane Ring	CH ₂ Scissoring/Deformation	1440 - 1460	Medium	Characteristic of the cyclic methylene chain.
C-N Bond	C-N Stretch (Amide III equivalent)	1350 - 1400	Medium-Weak	Coupled vibration; confirms attachment of

ring N to
Carbonyl.

“

Critical Insight: In the solid state, the Amide I band (1630-1660 cm^{-1}) is the primary indicator of crystalline quality. A sharp, split peak indicates a well-ordered crystal lattice with specific H-bond lengths. A single broad Gaussian peak indicates an amorphous or disordered material.

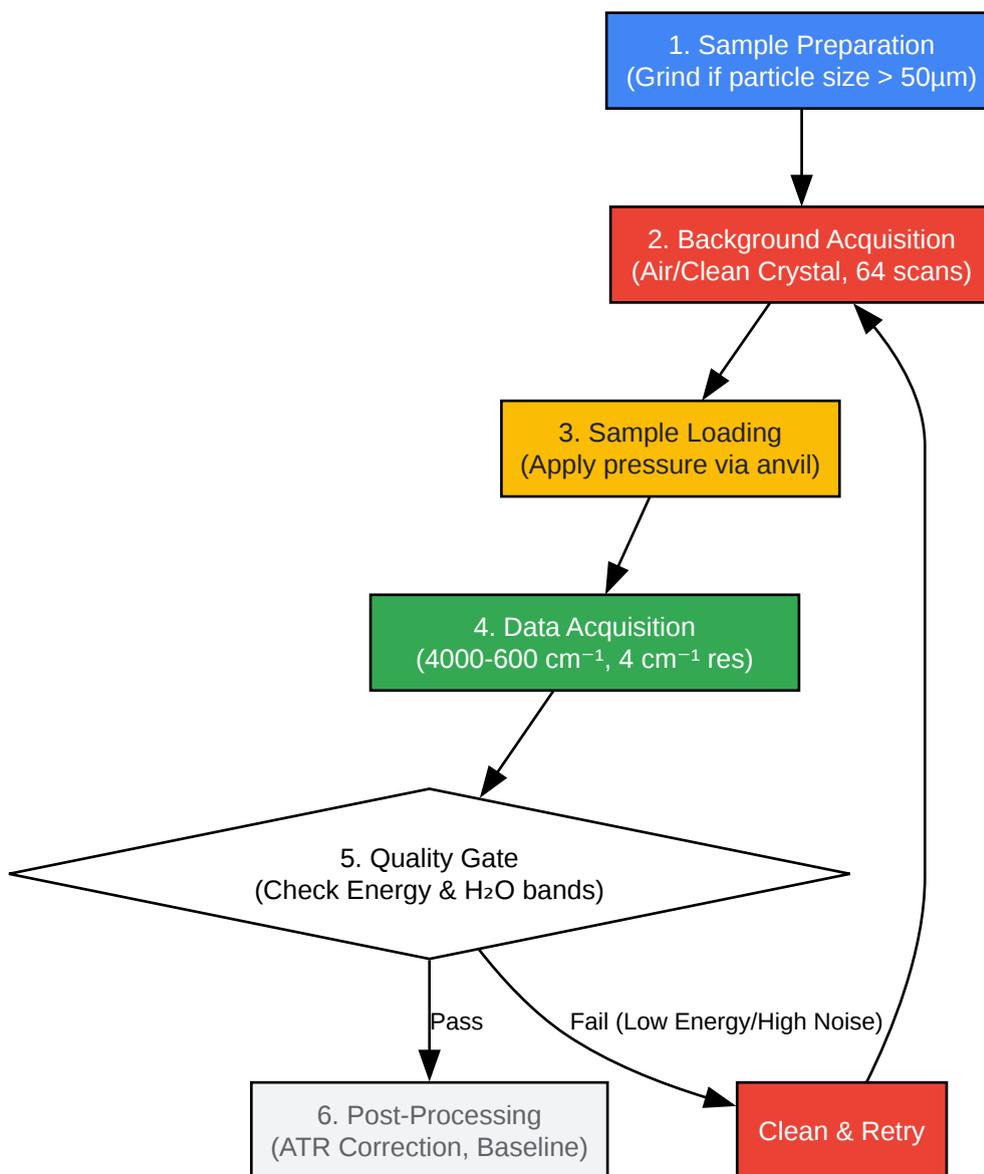
Experimental Protocol (Self-Validating)

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility. The workflow includes a "Quality Gate" step to ensure data integrity before processing.

Equipment

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
- Accessory: Diamond or ZnSe ATR crystal (Single bounce).
- Detector: DTGS (standard) or MCT (high sensitivity, cooled).

Workflow Diagram



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Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in quality control.

Step-by-Step Methodology

- System Check: Ensure the energy throughput on the clean crystal is >70% of the factory baseline.
- Background: Collect a background spectrum (air) using the exact same parameters as the sample (typically 32 or 64 scans, 4 cm⁻¹ resolution).

- Sample Loading: Place approximately 5-10 mg of **Azepane-1-carboxamide** on the crystal.
 - Note: Ensure the sample covers the "sweet spot" (center) of the diamond.
- Pressure Application: Lower the ATR anvil. Apply pressure until the live preview spectrum stabilizes.
 - Target: Absorbance of the strongest band (C=O) should be between 0.1 and 0.8 A.U. If >1.0, the detector may be non-linear (though less likely with ATR).
- Acquisition: Scan from 4000 to 600 cm^{-1} .
- Post-Processing (Mandatory):
 - ATR Correction: Apply an ATR correction algorithm (e.g., Kubelka-Munk or extended ATR correction) to account for the penetration depth dependence on wavelength.
 - Baseline: Apply a linear baseline correction only if necessary (avoid higher-order polynomials that distort peak shapes).

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